Rel-tert-butyl ((1s,4s)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate
Description
Rel-tert-butyl ((1s,4s)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate is a tert-butyl carbamate derivative featuring a cyclohexyl backbone with a 2-aminopropan-2-yl substituent at the 4-position. The stereochemistry of the cyclohexane ring is defined as (1s,4s), which influences its conformational stability and intermolecular interactions. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or bioactive molecules where steric and electronic properties are critical.
The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 2-aminopropan-2-yl substituent introduces a branched aliphatic amine, which may enhance solubility or modulate steric hindrance compared to linear or aromatic substituents.
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-aminopropan-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h10-11H,6-9,15H2,1-5H3,(H,16,17) |
InChI Key |
GZKBRCRBODCTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(C)(C)N |
Origin of Product |
United States |
Biological Activity
Rel-tert-butyl ((1S,4S)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a carbamate functional group and a cyclohexyl structure, which may influence its interaction with biological targets. The specific stereochemistry (1S,4S) is crucial for its biological activity.
Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for treating metabolic disorders such as obesity and hyperlipidemia .
2. Pharmacological Effects
Studies have shown that compounds similar to this compound exhibit significant effects on cell viability and proliferation in cancer models. For instance, in vitro assays demonstrated that related compounds inhibited cancer cell growth without affecting non-tumorigenic cells at certain concentrations . This selectivity is critical for developing targeted cancer therapies.
Case Study 1: ACC Inhibition
In a study assessing the effects of various ACC inhibitors, this compound was evaluated alongside other compounds. Results indicated that it effectively suppressed fatty acid synthesis in HepG2 cells with an IC50 value indicating high potency .
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the impact of this compound on LNCaP prostate cancer cells. The results revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected tert-Butyl Carbamates
| Compound Name | Substituent at 4-Position | Stereochemistry | Key Functional Groups |
|---|---|---|---|
| Rel-tert-butyl ((1s,4s)-4-(2-aminopropan-2-yl)cyclohexyl)carbamate | 2-aminopropan-2-yl | (1s,4s) | Branched aliphatic amine |
| tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) | Piperazinyl, dibenzylamino | (1R,4R) | Aromatic amine, tertiary amine |
| Tert-butyl((1R,2S,4R)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate | Dimethylcarbamoyl | (1R,2S,4R) | Carbamoyl group, secondary amine |
| tert-Butyl N-{4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl}carbamate | 2-chloropyrimidin-4-ylamino | (1R,4R) | Heteroaromatic substituent |
Key Observations:
- Electronic Properties: Electron-withdrawing groups like dimethylcarbamoyl may decrease amine basicity, whereas electron-donating substituents (e.g., dibenzylamino) enhance nucleophilicity .
- Stereochemical Influence: The (1s,4s) configuration may favor specific crystal packing or binding conformations, as observed in related compounds analyzed via SHELX and ORTEP-III .
Preparation Methods
Nucleophilic Substitution via tert-Butyl Chloroformate
The most widely documented method involves the reaction of (1s,4s)-4-(2-aminopropan-2-yl)cyclohexylamine with tert-butyl chloroformate under basic conditions. This nucleophilic substitution proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.
Key Steps:
- Deprotonation: A base (e.g., triethylamine or sodium bicarbonate) deprotonates the amine, enhancing its nucleophilicity.
- Carbamate Formation: The activated amine reacts with tert-butyl chloroformate in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Work-Up: The product is isolated via aqueous extraction and purified by recrystallization or column chromatography.
Example Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0–25°C | |
| Yield | 75–85% | |
| Purity | ≥96% (HPLC) |
Alternative Stepwise Approach from Pre-Formed Intermediates
A patent describing the synthesis of a structurally related tert-butyl carbamate (CA3087004A1) highlights a stepwise protocol involving neutral precursors and base-mediated coupling. Although developed for Edoxaban intermediates, this method offers insights into optimizing steric and electronic challenges in carbamate synthesis:
- Mixing Neutral Precursors: The amine and ethyl oxoacetate derivative are combined in an aprotic solvent (e.g., acetonitrile).
- Base Addition: A strong base (e.g., 1,8-diazabicycloundec-7-ene) is introduced to deprotonate the amine and drive the reaction to completion.
- Stirring and Isolation: Prolonged stirring ensures complete conversion, followed by solvent evaporation and purification.
Advantages:
- Avoids salt formation, reducing viscosity and improving handling.
- Enhances yield (reported up to 90%) and purity by minimizing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents (e.g., THF, DMF) stabilize the transition state, while lower temperatures (0–10°C) suppress hydrolysis of tert-butyl chloroformate.
Comparative Data:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Dichloromethane | 0 | 78 | 97 | |
| Acetonitrile | 25 | 92 | 99 | |
| Tetrahydrofuran | 10 | 85 | 96 |
Role of Bases
Weak bases (e.g., NaHCO₃) suffice for small-scale syntheses, whereas stronger bases (e.g., DBU) are preferred in industrial settings to accelerate kinetics. Excess base must be avoided to prevent decomposition of the chloroformate.
Stereochemical Control and Purification
The (1s,4s) configuration is typically introduced via chiral starting materials or resolved using enantioselective catalysts. Crystallization from hexane/ethyl acetate mixtures yields optically pure product (>99% ee). Chromatographic methods (silica gel, eluent: ethyl acetate/hexane) remain standard for lab-scale purification.
Scalability and Industrial Relevance
The patent method demonstrates scalability to kilogram-scale production, emphasizing:
- Process Safety: Controlled addition of tert-butyl chloroformate to prevent exothermic runaway.
- Cost Efficiency: Recycling solvents and minimizing chromatographic steps.
Industrial Protocol Summary:
| Step | Parameter |
|---|---|
| Batch Size | 10 kg |
| Reaction Time | 8–12 hours |
| Overall Yield | 88% |
| Purity | 99.5% (GC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
